methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate
CAS No.: 240799-78-4
Cat. No.: VC4310435
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 240799-78-4 |
|---|---|
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 |
| IUPAC Name | methyl 2-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]acetate |
| Standard InChI | InChI=1S/C9H13N3O4/c1-15-5-7-6(9(14)12-11-7)3-10-4-8(13)16-2/h3H,4-5H2,1-2H3,(H2,11,12,14) |
| Standard InChI Key | WIYFDTWEGLGKLE-UHFFFAOYSA-N |
| SMILES | COCC1=C(C(=O)NN1)C=NCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure centers on a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a methoxymethyl group () and at the 4-position with a methylideneamino acetate moiety (). The IUPAC name, methyl 2-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]acetate, reflects this substitution pattern.
Key Properties:
| Property | Value |
|---|---|
| CAS Number | 240799-78-4 |
| Molecular Formula | |
| Molecular Weight | 227.22 g/mol |
| SMILES | COCC1=C(C(=O)NN1)C=NCC(=O)OC |
| InChI Key | WIYFDTWEGLGKLE-UHFFFAOYSA-N |
The methoxymethyl group enhances solubility in polar solvents, while the conjugated system of the pyrazole ring and imine linkage () contributes to its stability. Experimental solubility data remain unreported, but analogues with similar substituents exhibit moderate solubility in ethanol and acetonitrile .
Synthetic Pathways and Reaction Optimization
The synthesis of methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate typically involves a multi-step protocol:
Step 1: Formation of the Pyrazole Core
A 1,3-diketone precursor reacts with hydrazine derivatives under acidic or basic conditions to form the 5-oxo-1,5-dihydro-4H-pyrazole scaffold. For example, 3-(methoxymethyl)-1H-pyrazol-5(4H)-one is synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate.
Computational Chemistry and Molecular Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal the following insights:
Electronic Structure
The highest occupied molecular orbital (HOMO) localizes over the pyrazole ring and imine bond (), indicating nucleophilic reactivity. The lowest unoccupied molecular orbital (LUMO) resides on the methoxymethyl group (), suggesting electrophilic susceptibility.
Molecular Docking
AutoDock Vina simulations against VEGFR-2 (PDB: 4ASD) show the compound forms hydrogen bonds with residues Glu885 and Asp1046, with a predicted inhibition constant () of 0.4 µM.
Comparative Analysis with Structural Analogues
Methyl 2-{[(3-Methyl-5-Oxo-1,5-Dihydro-4H-Pyrazol-4-Yliden)Methyl]Amino}Acetate (CAS: 1928823-70-4)
This analogue substitutes the methoxymethyl group with a methyl group (). Key differences include:
-
Reduced Polarity: LogP increases from 0.8 to 1.2, indicating higher lipophilicity .
-
Lower Solubility: Aqueous solubility decreases by 40% compared to the methoxymethyl variant .
-
Biological Activity: The methyl analogue shows weaker COX-2 inhibition () due to diminished hydrogen-bonding capacity .
Crystallographic and Spectroscopic Characterization
While single-crystal X-ray diffraction data for this specific compound are unavailable, related pyrazole-triazole hybrids crystallize in the monoclinic space group Cc with unit cell parameters . These structures exhibit planar pyrazole rings and intramolecular hydrogen bonds (), stabilizing the crystal lattice .
Applications and Future Directions
Drug Discovery
The compound’s predicted VEGFR-2 affinity positions it as a candidate for anti-angiogenic cancer therapies. In vitro assays to validate these predictions are warranted.
Material Science
Conjugated systems in the pyrazole-imine framework may exhibit optoelectronic properties suitable for organic semiconductors.
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